molecular formula C9H17NO B13145936 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one

2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one

Cat. No.: B13145936
M. Wt: 155.24 g/mol
InChI Key: ZCPXZTNPPQDUJD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one is an organic compound that features a cyclopropyl group, an aminomethyl group, and a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-methylbutanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The pathways involved in its action are dependent on the specific application and target molecule.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-1-cyclopropyl-2-methylpropan-1-one
  • 2-(Aminomethyl)-1-cyclopropyl-2-methylpentan-1-one

Comparison: 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopropyl-2-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-9(2,6-10)8(11)7-4-5-7/h7H,3-6,10H2,1-2H3

InChI Key

ZCPXZTNPPQDUJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)C1CC1

Origin of Product

United States

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